Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate

Übersicht

Beschreibung

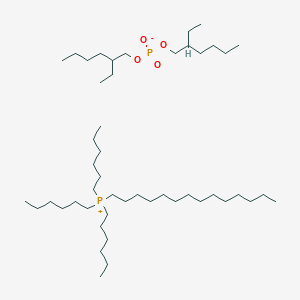

Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate is a phosphonium-based ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and a weakly coordinating anion. This particular compound is known for its unique physico-chemical properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical window .

Vorbereitungsmethoden

The synthesis of trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate involves the reaction of trihexyltetradecylphosphonium chloride with bis(2-ethylhexyl)phosphinic acid in the presence of a base . This reaction typically occurs under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.

Analyse Chemischer Reaktionen

Thermal Decomposition

Under elevated temperatures, [P6,6,6,14][DEHP] undergoes decomposition, producing corrosive gases such as carbon dioxide (CO₂), carbon monoxide (CO), and nitrous oxides (NOₓ). This behavior highlights its stability limitations under extreme thermal conditions .

Reactivity with Oxidizing Agents and Bases

The compound is advised to avoid contact with strong oxidizers and bases due to potential reactivity risks. While specific reaction mechanisms are not fully characterized in the provided sources, the precautionary measures suggest possible interactions with these agents, which may alter its structural integrity or trigger decomposition .

Structural Morphology Under Pressure

Atomic force microscopy (AFM) studies reveal that [P6,6,6,14][DEHP] undergoes pressure-induced structural transitions, forming a lubricious, solid-like interfacial layer under applied pressures up to 5.5 GPa. This transition enhances its tribological performance, with friction reduction observed at elevated pressures and temperatures .

| Parameter | Value |

|---|---|

| Maximum Pressure | 5.5 ± 0.3 GPa |

| Friction Reduction | Significant |

| Structural Change | Lubricious layer growth |

Extractive Desulfurization

[P6,6,6,14][DEHP] has been applied as a solvent in extractive desulfurization (EDS) of crude oil and liquid fuels. Studies demonstrate sulfur removal efficiencies of up to 63% for dibenzothiophene (DBT)-based model fuels and 57% for Iranian crude oil under optimized conditions (1:1 IL/fuel ratio, 35°C, 30 min) .

| Condition | Sulfur Removal (%) |

|---|---|

| DBT Model Fuel | 63 |

| Iranian Crude Oil | 57 |

Dielectric Relaxation and Structural Dynamics

Research on dielectric properties of [P6,6,6,14][DEHP] reveals intramolecular relaxation modes linked to alkyl chain rotations, with activation energies of 24.4–33.9 kJ/mol. These findings suggest that the compound’s structural flexibility influences its dynamic behavior, though no direct chemical reactions are implicated .

Mechanistic Insights

The compound’s ability to form well-ordered layers of polar and apolar regions enables its lubricious properties under pressure. This structural organization is critical for applications in tribology and biological systems, where interfacial layering reduces friction and wear .

Comparison with Similar Compounds

Relative to phosphonium-based ionic liquids like [P6,6,6,14][BTMPP], [P6,6,6,14][DEHP] demonstrates distinct structural transitions under pressure, influenced by the steric hindrance of its anion. These differences highlight the role of anion design in tailoring properties for specific applications .

Future Research Directions

Further studies are needed to explore the compound’s reactivity under controlled oxidative or basic conditions and its interactions with biological systems. Additionally, optimizing its performance in extractive desulfurization and tribological applications remains a key focus.

Wissenschaftliche Forschungsanwendungen

Lubricants

THP-DEHP is widely used as a lubricant additive due to its ability to form a lubricious, solid-like interfacial layer under pressure. This property is attributed to the well-ordered layering of polar groups separated by apolar tails, which enhances its performance in reducing friction and wear in mechanical systems .

Case Study:

- A study demonstrated that THP-DEHP could be blended with polyalphaolefin (PAO) to create a lubricant that maintains stability under high pressures, showcasing its effectiveness in extreme conditions .

Surfactants

In addition to its role as a lubricant, THP-DEHP acts as a surfactant. Its ability to reduce surface tension makes it valuable in formulations requiring emulsification or dispersion of materials .

Application Example:

- THP-DEHP has been utilized in the formulation of bioderived lubricants, enhancing their performance while promoting sustainability .

Catalysis

THP-DEHP serves as a solvent in various catalytic reactions. Its ionic nature allows it to stabilize reactive intermediates, facilitating chemical transformations in organic synthesis .

Research Insight:

- In a recent study, THP-DEHP was evaluated for its effectiveness in catalyzing reactions involving carbon dioxide conversion, demonstrating potential for applications in green chemistry .

Bio-compatible Materials

The compound's biocompatibility opens avenues for its use in developing materials for biomedical applications. Its ionic liquid properties allow for the creation of materials that can interact favorably with biological systems .

Wirkmechanismus

The mechanism of action of trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate involves its ability to form well-ordered layers of polar groups separated by apolar tails. This structural organization allows it to act as a lubricious, solid-like interfacial layer under pressure . The molecular targets and pathways involved in its action depend on the specific application and conditions.

Vergleich Mit ähnlichen Verbindungen

Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate can be compared with other similar phosphonium-based ionic liquids, such as:

- Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate

- Trihexyltetradecylphosphonium decanoate

These compounds share similar properties but differ in their specific anions, which can affect their overall performance and suitability for different applications. This compound is unique due to its specific combination of cation and anion, which provides a balance of properties suitable for a wide range of applications.

Biologische Aktivität

Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate, often referred to as [P6,6,6,14][DEHP], is a phosphonium-based ionic liquid (IL) that has garnered attention for its unique biological activities and applications. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields.

Overview of this compound

This compound is characterized by its negligible vapor pressure, high thermal stability, and wide electrochemical window. It is synthesized through the reaction of trihexyltetradecylphosphonium chloride with bis(2-ethylhexyl)phosphinic acid in the presence of a base. The compound's structure allows it to form well-ordered layers of polar groups separated by apolar tails, which contributes to its lubricious properties under pressure .

The biological activity of [P6,6,6,14][DEHP] is primarily attributed to its ability to form structured interfacial layers. This structural organization enables the compound to act effectively in lubrication and as a medium for biological reactions. The mechanism involves:

- Layer Formation : The ionic liquid forms a solid-like interfacial layer under pressure, which enhances lubrication and reduces friction .

- Pressure-Induced Changes : Under varying pressure conditions, the structural morphology of [P6,6,6,14][DEHP] changes significantly, leading to enhanced lubricity and potential applications in tribological systems .

Lubrication in Biological Systems

Research indicates that [P6,6,6,14][DEHP] can be utilized as a lubricant additive due to its excellent anti-wear properties. Studies have shown a reduction in friction when this ionic liquid is used in mechanical systems compared to traditional lubricants . This property can be particularly beneficial in medical devices that require smooth operation without wear.

Compatibility with Biological Materials

The compatibility of [P6,6,6,14][DEHP] with biological materials has been explored in several studies. Its biocompatibility makes it suitable for use in developing bio-compatible materials for medical applications. The ionic liquid's unique properties allow it to interact favorably with various biological substrates without causing adverse effects .

Case Study 1: Structural Morphology Under Pressure

A study conducted using atomic force microscopy (AFM) evaluated the structural changes of [P6,6,6,14][DEHP] under applied pressures up to 5.5 GPa. The results indicated that the ionic liquid undergoes significant morphological transitions that enhance its lubricious properties . This study provides insights into how pressure affects the performance of ionic liquids in lubrication applications.

| Parameter | Value |

|---|---|

| Maximum Pressure | 5.5 GPa |

| Friction Reduction | Significant |

| Structural Change | Enhanced lubricity |

Case Study 2: Application as a Lubricant Additive

In another study assessing the performance of [P6,6,6,14][DEHP] as a lubricant additive at a 1.0 wt% concentration in base oil under various temperatures, significant improvements in anti-wear properties were observed compared to conventional additives .

| Temperature (°C) | Wear Rate Reduction (%) |

|---|---|

| Room Temperature | 30% |

| Elevated Temp | 45% |

Eigenschaften

IUPAC Name |

bis(2-ethylhexyl) phosphate;trihexyl(tetradecyl)phosphanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68P.C16H35O4P/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h5-32H2,1-4H3;15-16H,5-14H2,1-4H3,(H,17,18)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVCSEMGQQNNFP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H102O4P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.